REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=O.[K+].[K+].C1(C)C=CC=CC=1.[CH3:14][CH:15]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([CH3:24])=[CH:20][CH:21]=2)[C:16]1=O>O>[CH3:14][C:15]1([CH2:1][OH:4])[CH2:16][C:17]2[C:22](=[CH:21][CH:20]=[C:19]([CH3:24])[CH:18]=2)[CH2:23]1 |f:0.1.2|
|
Name
|
|
Quantity
|
147.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
875 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC(=CC=C2C1)C)=O
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred continuously at 51° for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a condenser and a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 51°
|
Type
|
ADDITION
|
Details
|
122.45 g of Formcel® 55% (origin: Hoechst) were then added over a period of 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium was then cooled to 24°
|
Type
|
STIRRING
|
Details
|
After being stirred for 10 mins
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the mixture was decanted
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2=CC=C(C=C2C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 404.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 215.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |